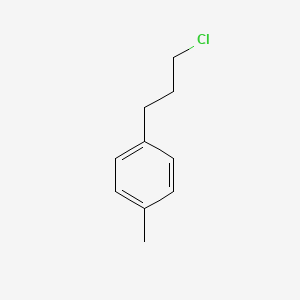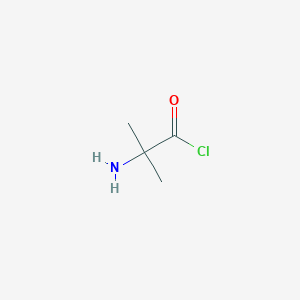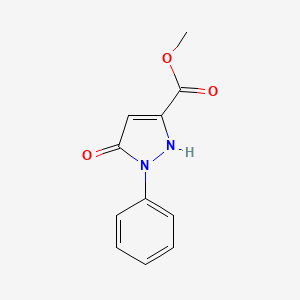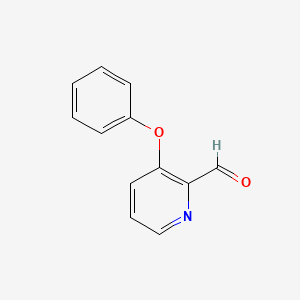![molecular formula C14H11NO3 B3284191 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione CAS No. 77976-79-5](/img/structure/B3284191.png)
6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione
Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds, such as naphthalimide–indomethacin hybrids, have been evaluated for their antitumor activity against various cancer cell lines . These compounds are believed to interact with DNA and induce apoptosis in malignant cells .
Mode of Action
It is suggested that similar compounds act primarily by interacting with dna at some level (synthesis, replication, or processing) and inducing apoptosis .
Biochemical Pathways
It is known that similar compounds can activate more than one signaling pathway, which could frequently define the cancerous cell phenotype .
Result of Action
Similar compounds have shown moderate cytotoxic activity and could effectively induce apoptosis in hela cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by the hypoxic or oxic environment of tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione typically involves the reaction of 6-bromobenzo[de]isochromene-1,3-dione with N,N-dimethylethane-1,2-diamine in ethanol. This reaction proceeds with a satisfactory yield of 95% . Another method involves the reaction of 6-(dimethylamino)benzo[de]isochromene-1,3-dione with benzylamine in the presence of zinc acetate and imidazole at 140°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include benzylamine, zinc acetate, and imidazole . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzylamine yields a benzylamine derivative of the compound .
Scientific Research Applications
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound has similar structural properties and is also studied for its antitumor activity.
Naphthalimide Derivatives: These compounds share the naphthalimide core structure and exhibit similar biological activities.
Uniqueness
6-(Dimethylamino)-1H,3H-benzo[de]isochromene-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-(dimethylamino)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15(2)11-7-6-10-12-8(11)4-3-5-9(12)13(16)18-14(10)17/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHLMXPDERMJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


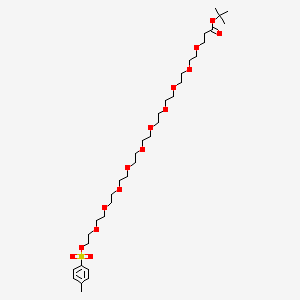
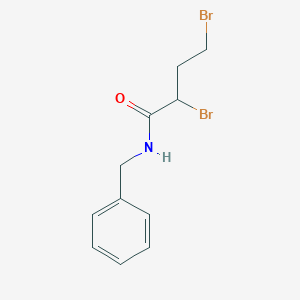
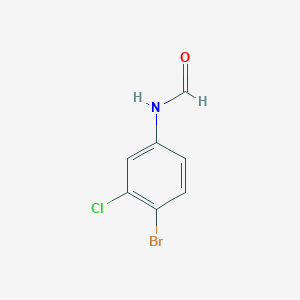
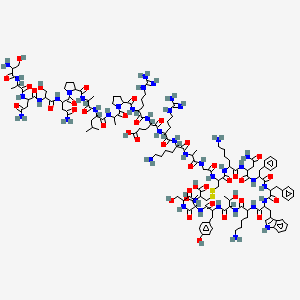
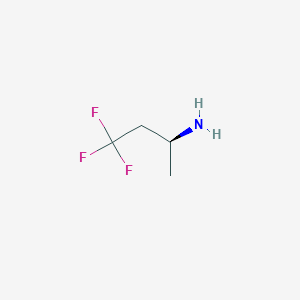
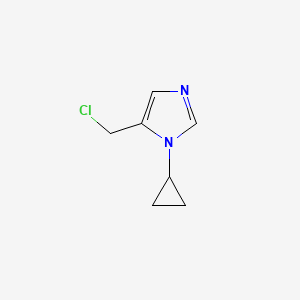
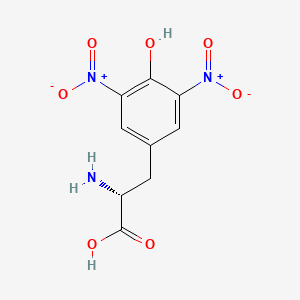
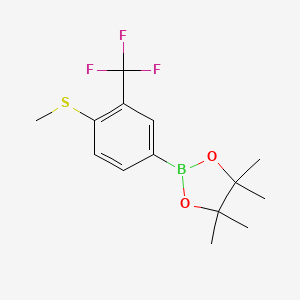
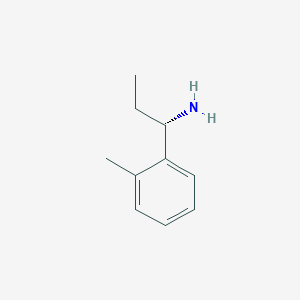
![Methyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B3284175.png)
